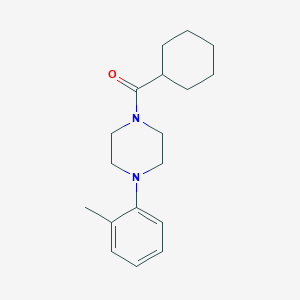![molecular formula C20H16ClN3O3S B4985445 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B4985445.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies.
作用機序
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide selectively targets BTK, a non-receptor tyrosine kinase that plays a crucial role in the BCR signaling pathway. BTK is activated upon binding of antigens to the BCR, leading to downstream signaling events that promote B-cell survival and proliferation. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis in B-cells and inhibit the growth of B-cell malignancies. This compound has also been shown to modulate the immune microenvironment, leading to the activation of T-cells and natural killer (NK) cells. In addition, this compound has been shown to enhance the anti-tumor activity of other agents, such as venetoclax and rituximab.
実験室実験の利点と制限
One advantage of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide is its selectivity for BTK, which reduces off-target effects and toxicity. This compound has also shown promising results in preclinical models of B-cell malignancies, suggesting its potential as a therapeutic agent. However, limitations of this compound include its relatively short half-life and potential for drug resistance.
将来の方向性
For N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide research include the evaluation of its safety and efficacy in clinical trials for B-cell malignancies. In addition, the combination of this compound with other agents, such as venetoclax and rituximab, should be further explored. The development of more potent and selective BTK inhibitors may also lead to improved therapeutic outcomes for B-cell malignancies.
合成法
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-acetylaniline to form N-(4-acetylamino)phenyl)-4-chlorobenzamide. This intermediate is then treated with potassium thioacetate to form N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-chlorobenzamide, which is further reacted with 4-chlorophenylboronic acid and 2-furoyl chloride to form the final product, this compound.
科学的研究の応用
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK activity, leading to the suppression of BCR signaling and the induction of apoptosis in B-cells. This compound has also been shown to enhance the anti-tumor activity of other agents, such as venetoclax and rituximab.
特性
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-12(25)22-15-6-8-16(9-7-15)23-20(28)24-19(26)18-11-10-17(27-18)13-2-4-14(21)5-3-13/h2-11H,1H3,(H,22,25)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPQUMXLZZRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B4985377.png)
![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)

![methyl 3-(3-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4985392.png)
![3-(2-methoxyethyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985400.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4985409.png)
![4-[3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4985410.png)
![butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4985425.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4985426.png)
![1-(3,5-dimethylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4985433.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4985440.png)
![N-1,3-benzodioxol-5-yl-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4985446.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4985454.png)